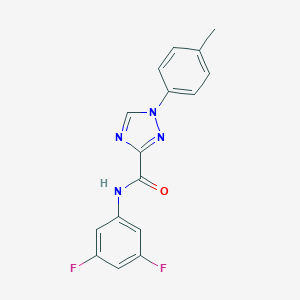![molecular formula C18H16O4 B278969 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as Ethyl-α-cyano-β-methylcinnamate, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the class of cinnamates and is widely used in the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to exhibit significant antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in lab experiments is its low toxicity. This compound has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various disease models. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
In conclusion, this compound is a promising compound with potential medicinal properties. It has been extensively studied for its anti-inflammatory, analgesic, antioxidant, antibacterial, antifungal, and anticancer activities. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various disease models.
Métodos De Síntesis
The synthesis of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with β-methylcinnamaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline solid with a melting point of 110-113°C.
Aplicaciones Científicas De Investigación
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential medicinal properties. It has been reported to possess anti-inflammatory, analgesic, and antioxidant activities. This compound has also been found to exhibit antibacterial and antifungal properties. Furthermore, it has been shown to possess significant anticancer activity against various cancer cell lines.
Propiedades
Fórmula molecular |
C18H16O4 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16O4/c1-2-22-14-10-7-13(8-11-14)9-12-16(19)15-5-3-4-6-17(20)18(15)21/h3-12H,2H2,1H3,(H,20,21)/b12-9+ |
Clave InChI |
DZTSWQVRQWXFCM-FMIVXFBMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)

![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)





